molecular formula C7H5ClN4 B13949401 2-chloro-N-cyanoisonicotinamidine

2-chloro-N-cyanoisonicotinamidine

Cat. No.: B13949401
M. Wt: 180.59 g/mol
InChI Key: OEVHTXCVBGXCOA-UHFFFAOYSA-N
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Description

2-chloro-N-cyanoisonicotinamidine is a chemical compound that belongs to the class of nicotinamide derivatives It is characterized by the presence of a chloro group, a cyano group, and an isonicotinamidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyanoisonicotinamidine typically involves the reaction of 2-chloronicotinic acid with cyanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the esterification of 2-chloronicotinic acid with methanol to form 2-chloronicotinic acid methyl ester. This intermediate is then subjected to aminolysis with cyanamide to yield the final product . The process is designed to be efficient, with minimal waste and high product quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyanoisonicotinamidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts, transition metal catalysts.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine may yield an amide derivative, while condensation with an aldehyde may produce an imine .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-chloro-N-cyanoisonicotinamidine include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C7H5ClN4

Molecular Weight

180.59 g/mol

IUPAC Name

2-chloro-N'-cyanopyridine-4-carboximidamide

InChI

InChI=1S/C7H5ClN4/c8-6-3-5(1-2-11-6)7(10)12-4-9/h1-3H,(H2,10,12)

InChI Key

OEVHTXCVBGXCOA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(=NC#N)N)Cl

Origin of Product

United States

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